![molecular formula C24H21FN4O3 B2749755 5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921876-45-1](/img/structure/B2749755.png)

5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

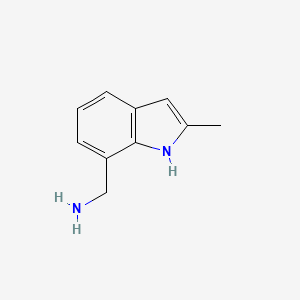

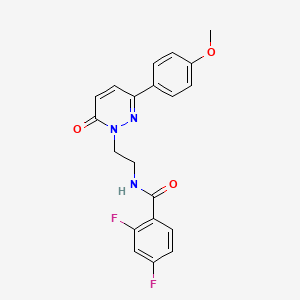

The compound “5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a morpholine ring, a phenyl ring, and a pyrazolo[4,3-c]pyridin-3-one ring system .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The fluorobenzyl and phenyl groups are likely to contribute to the overall hydrophobicity of the molecule, while the morpholine ring could potentially form hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would all influence its properties .Applications De Recherche Scientifique

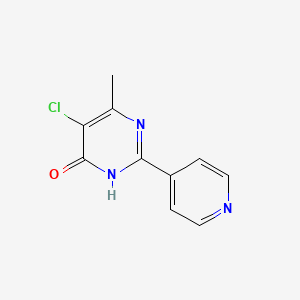

Synthesis and Biological Activity of Pyrimidine Derivatives

Research has shown interest in the synthesis of pyrimidine derivatives linked with morpholinophenyl groups, indicating a focus on developing compounds with potential larvicidal activity. A study outlined the preparation and biological testing of a series of derivatives, highlighting their significant activity against larvae, suggesting potential applications in pest control or as insecticidal agents (Gorle et al., 2016).

Exploration of Oxazolidinone Derivatives

Another area of research involves oxazolidinone derivatives, where modifications to the morpholine ring have been explored for enhanced antibacterial activity against Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA). The study identified metabolites of a novel linezolid analogue, showcasing the drug's metabolic pathway and providing a foundation for further pharmacodynamic and toxicodynamic studies (Sang et al., 2016).

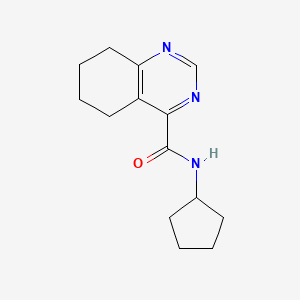

GPR39 Agonists Discovery

Investigations into GPR39 agonists revealed the potential of kinase inhibitors with morpholinomethyl groups to act as novel agonists through small-molecule-based screening. This discovery offers a new perspective on the role of zinc as an allosteric potentiator of GPR39 activation, suggesting applications in the study of G protein–coupled receptors and their signaling pathways (Sato et al., 2016).

Antibacterial and Antimicrobial Applications

Further research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones has expanded the antibacterial spectrum of this antibiotic class to include Gram-negative organisms. By substituting the morpholine ring of linezolid with different azole moieties, compounds with promising activity against Haemophilus influenzae and Moraxella catarrhalis were developed, demonstrating the impact of substituent effects on antibacterial activity (Genin et al., 2000).

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c25-18-8-6-17(7-9-18)14-27-15-20(23(30)28-10-12-32-13-11-28)22-21(16-27)24(31)29(26-22)19-4-2-1-3-5-19/h1-9,15-16H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRNCFQKIHRFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2749676.png)

![1-Ethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2749678.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2749681.png)

![3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2749686.png)

![3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2749688.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2749691.png)

![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)